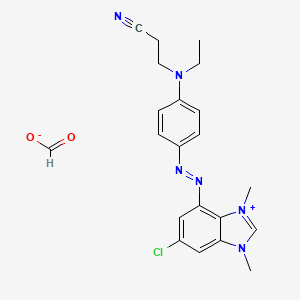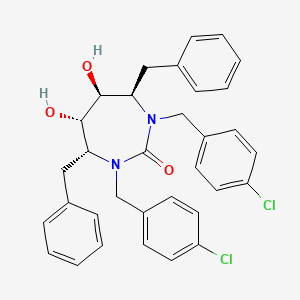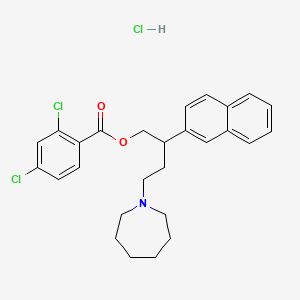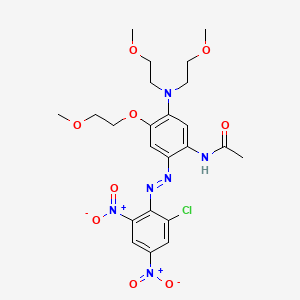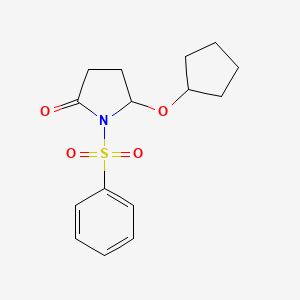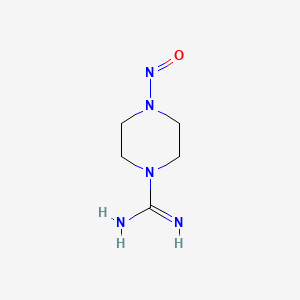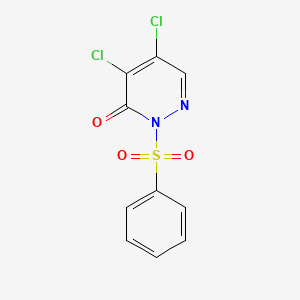
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyridazinone core with dichloro and phenylsulfonyl substituents, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- typically involves multi-step organic reactions. One common method includes the chlorination of a pyridazinone precursor followed by sulfonylation with a phenylsulfonyl chloride reagent. The reaction conditions often require the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain consistent reaction parameters and reduce the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the removal of the sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyridazinone.
Substitution: Various substituted pyridazinone derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4,5-Dichloro-2-n-octyl-4-isothiazolin-3-one: Another compound with dichloro substituents, known for its antimicrobial properties.
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: A sulfonamide derivative with antiviral activity.
Uniqueness
3(2H)-Pyridazinone, 4,5-dichloro-2-(phenylsulfonyl)- is unique due to its specific combination of a pyridazinone core with dichloro and phenylsulfonyl groups. This structure imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds.
Properties
CAS No. |
155164-57-1 |
|---|---|
Molecular Formula |
C10H6Cl2N2O3S |
Molecular Weight |
305.14 g/mol |
IUPAC Name |
2-(benzenesulfonyl)-4,5-dichloropyridazin-3-one |
InChI |
InChI=1S/C10H6Cl2N2O3S/c11-8-6-13-14(10(15)9(8)12)18(16,17)7-4-2-1-3-5-7/h1-6H |
InChI Key |
HXNWUGVEPMVJLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C(=O)C(=C(C=N2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


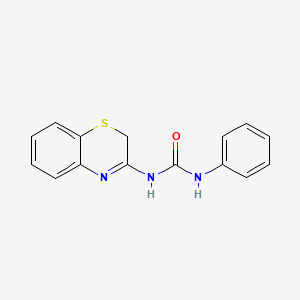
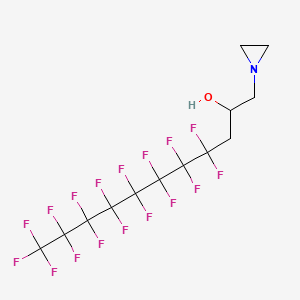
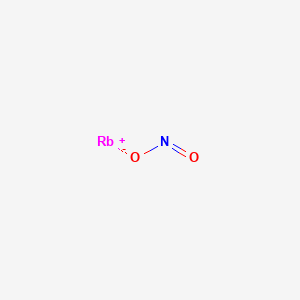
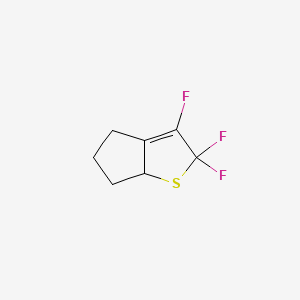

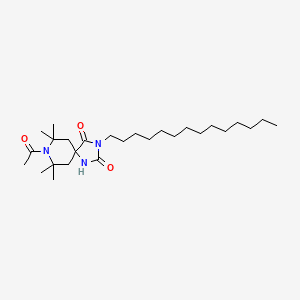
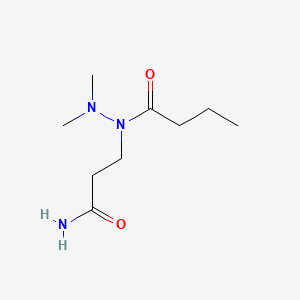
![[(6S)-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazin-6-yl] N-(4-bromophenyl)carbamate](/img/structure/B12707025.png)
